buta-1,3-dien-2-ylbenzene

Description

BenchChem offers high-quality buta-1,3-dien-2-ylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about buta-1,3-dien-2-ylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

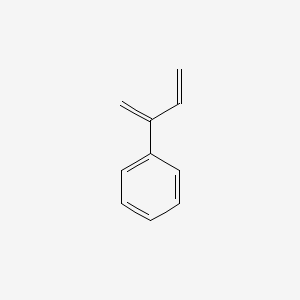

Structure

3D Structure

Properties

CAS No. |

2288-18-8 |

|---|---|

Molecular Formula |

C10H10 |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

buta-1,3-dien-2-ylbenzene |

InChI |

InChI=1S/C10H10/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H2 |

InChI Key |

IMJGQTCMUZMLRZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=C)C1=CC=CC=C1 |

Related CAS |

26711-10-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to buta-1,3-dien-2-ylbenzene (2-Phenyl-1,3-butadiene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buta-1,3-dien-2-ylbenzene, more commonly known as 2-phenyl-1,3-butadiene (2-PB), is a conjugated diene of significant interest in organic synthesis and polymer chemistry. Its structure, which incorporates both a butadiene backbone and a phenyl substituent, imparts unique reactivity, making it a valuable monomer for the synthesis of specialty polymers and a versatile reagent in cycloaddition reactions. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2-phenyl-1,3-butadiene, with a focus on its practical applications in a research and development setting.

Nomenclature and Chemical Structure

The systematic IUPAC name for this compound is buta-1,3-dien-2-ylbenzene. However, it is more frequently referred to as 2-phenyl-1,3-butadiene.

Chemical Identifiers:

-

CAS Number: 2288-18-8[1]

-

Molecular Formula: C₁₀H₁₀[1]

-

Molecular Weight: 130.19 g/mol [1]

-

Synonyms: (1-Methylene-2-propenyl)benzene, Phenoprene, Phenylerythrene[1]

The chemical structure of 2-phenyl-1,3-butadiene consists of a four-carbon butadiene chain with a phenyl group attached to the second carbon atom.

Caption: Chemical structure of buta-1,3-dien-2-ylbenzene.

Physicochemical Properties

While some physical properties of 2-phenyl-1,3-butadiene have been reported, it is important to note that experimentally verified data can be scarce and may vary between sources.

| Property | Value | Source |

| Boiling Point | ~175.9 °C (rough estimate) | [2] |

| Density | ~0.925 g/cm³ | [2] |

| Refractive Index | ~1.5489 | [2] |

Solubility: 2-Phenyl-1,3-butadiene is expected to be soluble in common non-polar organic solvents such as hexane, benzene, and dichloromethane, and poorly soluble in polar solvents like water.[3]

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the butadiene moiety and the aromatic protons of the phenyl group. The terminal =CH₂ groups will likely appear as distinct singlets or multiplets, while the internal vinyl proton will also give a characteristic signal. The phenyl protons will typically appear in the aromatic region (δ 7.0-7.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the four distinct sp² hybridized carbons of the butadiene chain and the sp² hybridized carbons of the phenyl ring. The quaternary carbon attached to the phenyl group will likely have a distinct chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for C=C stretching of the conjugated diene system and the aromatic ring. C-H stretching and bending vibrations for both the vinyl and aromatic protons will also be present. Key expected vibrational bands include:

-

C=C stretching (conjugated diene): ~1600-1650 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

=C-H stretching (vinyl and aromatic): ~3000-3100 cm⁻¹

-

=C-H bending (out-of-plane): ~890-990 cm⁻¹

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 130). Fragmentation patterns would likely involve the loss of small neutral molecules or radicals, with characteristic fragments arising from the cleavage of the butadiene chain or the phenyl group.

Synthesis of 2-Phenyl-1,3-butadiene

A common and effective method for the synthesis of 2-phenyl-1,3-butadiene involves a Grignard reaction followed by dehydration.[4]

Caption: General workflow for the synthesis of 2-phenyl-1,3-butadiene.

Detailed Experimental Protocol: Synthesis from Acetophenone

This protocol is a representative example based on established synthetic routes.[4]

Materials:

-

Acetophenone

-

Vinylmagnesium bromide solution (e.g., 1.0 M in THF)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Anhydrous tetrahydrofuran (THF)

-

Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Grignard Addition:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add acetophenone and anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the vinylmagnesium bromide solution dropwise via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1 hour to ensure complete reaction.[4]

-

-

Workup and Isolation of the Intermediate Alcohol:

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-phenylbut-3-en-2-ol. This intermediate can be purified by distillation or used directly in the next step. A yield of approximately 75% for this step has been reported.[4]

-

-

Dehydration to 2-Phenyl-1,3-butadiene:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the crude 2-phenylbut-3-en-2-ol in toluene.

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

-

Heat the reaction mixture to 80 °C and maintain this temperature until the reaction is complete (monitor by TLC or GC).[4]

-

-

Final Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude 2-phenyl-1,3-butadiene can be purified by vacuum distillation to obtain the final product.

-

Reactivity and Applications

The unique conjugated system of 2-phenyl-1,3-butadiene, influenced by the electronic effects of the phenyl group, governs its reactivity.

Polymerization

2-Phenyl-1,3-butadiene is a valuable monomer in the synthesis of polymers with interesting properties. The presence of the phenyl group can enhance the thermal and mechanical properties of the resulting polymers.[4] Poly(2-phenyl-1,3-butadiene) has been shown to exhibit a high glass-transition temperature (Tg), with some reports indicating a Tg as high as 325 °C, making it a candidate for high-temperature thermoplastics.[4][5]

Various polymerization methods can be employed:

-

Ziegler-Natta Polymerization: This method can lead to stereoregular polymers. The choice of catalyst system can influence the microstructure (cis-1,4, trans-1,4, or 3,4-addition) of the resulting polymer.[6]

-

Anionic Polymerization: Living anionic polymerization of 2-phenyl-1,3-butadiene can be initiated by organolithium compounds, allowing for the synthesis of well-defined polymer architectures.[7]

-

Cationic Polymerization: Cationic initiators can also be used to polymerize 2-phenyl-1,3-butadiene.[6]

The polymerization of 2-phenyl-1,3-butadiene can proceed through different addition pathways, leading to polymers with varied microstructures and properties.

Caption: Possible polymerization pathways of 2-phenyl-1,3-butadiene.

Diels-Alder Reactions

As a conjugated diene, 2-phenyl-1,3-butadiene readily participates in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. The regioselectivity of these reactions is influenced by the electronic nature of the dienophile and the phenyl substituent on the diene.

In reactions with unsymmetrical dienophiles, the phenyl group at the 2-position generally directs the formation of the "para" adduct (1,4-disubstituted cyclohexene) as the major product.[8]

Example: Reaction with N-Phenylmaleimide

A detailed experimental protocol for the Diels-Alder reaction of a substituted butadiene with N-phenylmaleimide can be adapted for 2-phenyl-1,3-butadiene.[9]

Procedure Outline:

-

Dissolve 2-phenyl-1,3-butadiene and N-phenylmaleimide in a suitable solvent (e.g., toluene or dichloromethane).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization or by standard workup and purification techniques such as recrystallization or column chromatography.

Safety and Handling

Specific safety data for 2-phenyl-1,3-butadiene is not widely available. However, based on its structure as a substituted butadiene, it should be handled with care in a well-ventilated fume hood. It is likely to be flammable and may be an irritant. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2-Phenyl-1,3-butadiene is a versatile and valuable compound in organic synthesis and polymer science. Its synthesis from readily available starting materials and its unique reactivity in polymerization and Diels-Alder reactions make it an attractive building block for the development of new materials and complex organic molecules. Further research into its properties and applications is warranted to fully exploit its potential in various fields of chemical research.

References

-

Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System. MDPI. [Link]

-

Cui, D. et al. Highly 3,4-selective living polymerization of 2-phenyl-1,3-butadiene with amidino N-heterocyclic carbene ligated rare-earth metal bis(alkyl) complexes. RSC Adv., 2015, 5, 93507-93512. [Link]

-

Yao, C. et al. Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Catalysts, 2019, 9, 153. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Trost, B. M. et al. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. Org. Lett., 2009, 11(19), 4442-4444. [Link]

-

Theoretical Raman and FTIR Vibrational Analysis of 2-Phenyl-1H-Indene-1,3(2H)-Dione by Ab Initio Method. ResearchGate. [Link]

-

Trost, B. M. et al. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. PMC. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Asami, R. et al. Cationic polymerization of phenylbutadienes. III. Cationic polymerization of 2-phenyl-1,3-butadiene. J. Polym. Sci. Polym. Chem. Ed., 1974, 12, 1385-1394. [Link]

-

Regioselectivity in the hetero-Diels–Alder reactions of styrenes with 2-aza-1,3-butadiene: a DFT study. Indian Academy of Sciences. [Link]

-

Anionic Living Polymerization of 2,3-Diphenyl-1,3-butadiene. ACS Publications. [Link]

-

Ziegler-Natta Catalysts and Polymerizations. Chemistry LibreTexts. [Link]

-

Regioselectivity in Diels-Alder reactions. ChemTube3D. [Link]

-

Isospecific Polymerization of 1-Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers. ACS Publications. [Link]

-

Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes. RSC Publishing. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

The vibrational structure of (E,E ')-1,4-diphenyl-1,3-butadiene - Linear dichroism FT-IR spectroscopy and quantum chemical calculations. ResearchGate. [https://www.researchgate.net/publication/230805177_The_vibrational_structure_of_EE'-14-diphenyl-13-butadiene_-Linear_dichroism_FT-IR_spectroscopy_and_quantum_chemical_calculations]([Link] spectroscopy_and_quantum_chemical_calculations)

-

Mechanistic Studies of the Pyrolysis of 1,3-Butadiene, 1,3-Butadiene-1,1,4,4-d4, 1,2-Butadiene, and 2-Butyne by Supersonic Jet/Photoionization Mass Spectrometry. ResearchGate. [Link]

-

Preparation of the Grignard reagent, phenylmagnesium bromide. University of Missouri–St. Louis. [Link]

-

Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. National Institutes of Health. [Link]

-

A 13 C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers, Ethylene–Propylene–Butene-1, and Elthy. SciSpace. [Link]

- Boor, J.

-

1,4-Diphenyl-1,3-butadiene. ATB. [Link]

-

1,3-Butadiene. NIST WebBook. [Link]

-

Wittig Synthesis of 1,4-Diphenyl-1,3-Butadiene. Scribd. [Link]

-

ZIEGLER-NATTA CATALYST. SlideShare. [Link]

-

Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

-

Copolymerization of 1,3-butadiene with phenyl. RSC Publishing. [Link]

-

Preparation of phenylmagnesium bromide. PrepChem.com. [Link]

-

Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers. National Institutes of Health. [Link]

-

Fragmentation in Mass Spectrometry. YouTube. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Normal Modes, Molecular Orbitals and Thermochemical Analyses of 2,4 and 3,4 Dichloro Substituted Phenyl-N-(1,3-thiazol-2-yl)acetamides: DFT Study and FTIR Spectra. ResearchGate. [Link]

-

An Alternative Green Solvent for 1,3-Butadiene Extraction. MDPI. [Link]

-

Magnesium. Wikipedia. [Link]

-

Interpretation of mass spectra. University of Arizona. [Link]

-

1,3-butadiene. Solubility of Things. [Link]

Sources

- 1. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. longdom.org [longdom.org]

2-phenyl-1,3-butadiene CAS number 2288-18-8 search

Technical Whitepaper: 2-Phenyl-1,3-Butadiene Synthesis, Reactivity, and Anionic Polymerization Kinetics

Part 1: Executive Summary

2-Phenyl-1,3-butadiene (2-PB) is a critical styrenic diene monomer that bridges the structural gap between styrene and 1,3-butadiene.[1] Unlike its isomer 1-phenyl-1,3-butadiene, the placement of the phenyl ring at the C2 position creates a unique steric and electronic environment. This structural feature drives its utility in two high-value domains:

-

High-Performance Elastomers: As a comonomer in anionic polymerization, it introduces high glass-transition (Tg) segments into polydienes, capable of forming "ladder-like" cyclized structures with exceptional thermal stability (Tg > 300°C in cyclized forms).

-

Organic Synthesis: It serves as a highly regioselective diene in Diels-Alder reactions, providing a scaffold for synthesizing complex 1,4-disubstituted cyclohexene derivatives used in pharmaceutical intermediates.

This guide details the synthesis, handling, and reaction mechanisms of 2-PB, distinguishing between its behavior as a linear monomer and a cyclization precursor.

Part 2: Chemical Profile & Properties

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| CAS Number | 2288-18-8 | Distinct from 1-phenyl isomer (16939-57-4) |

| Molecular Formula | C₁₀H₁₀ | MW: 130.19 g/mol |

| Density | 0.923 g/mL (at 20°C) | Less dense than water |

| Refractive Index | High index due to conjugation | |

| Appearance | Colorless liquid | Yellows upon oxidation/polymerization |

| Solubility | THF, Toluene, Cyclohexane | Insoluble in water |

| Stability | Air/Heat Sensitive | Requires stabilization (e.g., TBC) and inert storage |

Part 3: Synthesis Protocols

The most robust laboratory-scale synthesis involves the Grignard addition of vinylmagnesium bromide to acetophenone, followed by acid-catalyzed dehydration. This route avoids the high temperatures required for industrial dehydrogenation of alkylbenzenes.

Protocol: Grignard-Dehydration Route

Reagents:

-

Acetophenone (1.0 eq)

-

Vinylmagnesium bromide (1.1 eq, 1.0 M in THF)

-

Ammonium chloride (sat. aq.)

-

Potassium hydrogen sulfate (KHSO₄) or p-Toluenesulfonic acid (p-TSA)

-

Hydroquinone (polymerization inhibitor)

Workflow:

-

Addition: Under nitrogen, cool vinylmagnesium bromide solution to 0°C. Add acetophenone dropwise to maintain temperature <10°C.

-

Workup: Stir at room temperature for 2 hours. Quench with saturated NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate to yield 2-phenyl-3-buten-2-ol (Carbinol Intermediate).

-

Dehydration:

-

Mix the carbinol with 0.5 wt% hydroquinone and 1.0 wt% KHSO₄.

-

Perform vacuum distillation (approx. 10-20 mmHg). The product and water will co-distill.

-

Maintain pot temperature below 110°C to prevent polymerization.

-

-

Purification: Separate the organic layer from the distillate, dry, and redistill under reduced pressure. Collect the fraction boiling at ~50-55°C (at 10 mmHg).

Mechanism Visualization:

Caption: Synthesis of 2-phenyl-1,3-butadiene via Grignard addition and acid-catalyzed dehydration.

Part 4: Reactivity Profile

A. Diels-Alder Regioselectivity

2-Phenyl-1,3-butadiene acts as an electron-rich diene. In reactions with monosubstituted electron-deficient dienophiles (e.g., acrolein, methyl acrylate), the "Para" rule governs regioselectivity.

-

Mechanism: The phenyl group at C2 polarizes the diene system. The transition state leading to the 1,4-disubstituted cyclohexene is energetically favored over the 1,3-isomer (Meta) or 1,5-isomer.

-

Example: Reaction with Acrolein.

-

Major Product: 4-formyl-1-phenylcyclohex-1-ene.

-

Conditions: Reflux in toluene/benzene with radical inhibitor.

-

B. Anionic Polymerization & Microstructure

This is the most critical application area. The polymerization of 2-PB is complex due to the competition between linear propagation and intramolecular cyclization.

1. Linear Propagation (Low Temperature, Non-Polar Solvent):

-

Initiator: n-Butyllithium (n-BuLi).

-

Solvent: Cyclohexane or Benzene.

-

Result: The bulky phenyl group at C2 favors 1,4-microstructure (cis/trans) to minimize steric strain. The Tg of linear poly(2-phenylbutadiene) is typically around 20-50°C.

2. Cyclopolymerization (Polar Modifiers/Higher Temp):

-

Condition: Presence of Lewis bases (THF, TMEDA).[2]

-

Mechanism: The propagating anionic center (at C4) can attack the pendant double bond of the penultimate unit or the incoming monomer in a 3,4-fashion, followed by ring closure.

-

Result: Formation of ladder-like structures. These cyclized polymers exhibit extremely high thermal stability (Tg up to 325°C ), behaving more like engineering thermoplastics than rubbers.

Kinetic Pathway Diagram:

Caption: Divergent polymerization pathways: Linear 1,4-growth vs. 3,4-cyclization leading to high-Tg ladder polymers.

Part 5: Safety & Handling Protocols

Hazards:

-

Flammability: Flash point is likely <0°C. Vapors form explosive mixtures with air.

-

Polymerization: May polymerize violently if heated or exposed to peroxides.

-

Toxicity: Suspected carcinogen (analogous to 1,3-butadiene). Causes respiratory irritation.

Storage Protocol:

-

Stabilization: Must contain 50-100 ppm p-tert-butylcatechol (TBC) or Hydroquinone.

-

Atmosphere: Store under dry Nitrogen or Argon. Oxygen acts as a radical initiator.

-

Temperature: Refrigerate at 2–8°C. Long-term storage requires -20°C.

-

Inhibitor Removal: Before use in anionic polymerization, pass the monomer through a column of activated alumina to remove TBC and water.

References

-

Synthesis & Properties: Marvel, C. S., & Woolford, R. G. (1958). 2-Phenyl-1,3-butadiene and Related Compounds. Journal of Organic Chemistry, 23(11), 1658–1660. Link

-

Anionic Polymerization Kinetics: Morton, M., & Ells, F. R. (1962). The Anionic Polymerization of 2-Phenylbutadiene. Journal of Polymer Science, 61(171), 25-35. Link

-

Cyclization & High Tg Materials: Suzuki, T., et al. (1983). Microstructure and Glass Transition Temperature of Poly(2-phenylbutadiene). Polymer Journal, 15, 891–894. Link

-

Diels-Alder Regioselectivity: Alder, K., & Haydn, J. (1950).[3] Synthesis of 2-Phenylbutadiene and its Diels-Alder Reactions. Justus Liebigs Annalen der Chemie, 570(2), 201-213. Link

-

Safety Data: TCI Chemicals. (2024). Safety Data Sheet: 2-Phenyl-1,3-butadiene. Link

Sources

solubility of buta-1,3-dien-2-ylbenzene in organic solvents

Technical Monograph for Chemical Researchers & Process Engineers

Executive Summary

Buta-1,3-dien-2-ylbenzene (Common name: 2-phenyl-1,3-butadiene ) is a conjugated diene monomer used primarily in the synthesis of high-performance synthetic rubbers and thermoplastic elastomers.[1] Structurally analogous to styrene but possessing a diene backbone, it exhibits a solubility profile dominated by its lipophilic, aromatic hydrocarbon nature.

This guide defines the solubility parameters, solvent compatibility, and critical handling protocols for this molecule. Crucially, solubility cannot be decoupled from stability: this compound is prone to rapid, exothermic polymerization. Solvents must be selected not only for dissolution capacity but also for their inertness toward radical or anionic propagation.

Physicochemical Profile

Understanding the molecular drivers of solubility requires an analysis of the compound's physical constants. The molecule consists of a non-polar phenyl ring attached to a conjugated butadiene chain, resulting in high lipophilicity and zero hydrogen-bonding donor capability.

| Property | Value / Description | Relevance to Solubility |

| CAS Number | 2288-18-8 | Identity verification |

| Molecular Weight | 130.19 g/mol | Small molecule, rapid dissolution kinetics |

| Physical State | Colorless Liquid | Miscible with most organic liquids |

| Boiling Point | ~176 °C | High boiling point allows high-temp solvothermal processing |

| Density | ~0.93 - 0.95 g/mL | Lighter than water; forms upper layer in aqueous extraction |

| LogP (Est.) | ~3.6 | Highly lipophilic; strictly hydrophobic |

| H-Bond Donor | 0 | Insoluble in water; no self-association |

Solubility Profile in Organic Solvents[2]

The solubility of buta-1,3-dien-2-ylbenzene follows the "like dissolves like" principle. It is miscible with non-polar and moderately polar aprotic solvents but exhibits phase separation in highly polar protic media (water).

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Application Notes |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible | Preferred. Used for solution polymerization (anionic/coordination). |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform, Chlorobenzene | Miscible | Excellent for NMR analysis and extraction; Chlorobenzene used in living polymerization. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane, Pentane | Miscible | Used as eluents in column chromatography; Cyclohexane is a common polymerization medium. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Miscible | Standard. Often sold as a solution in THF. Good for anionic polymerization. |

| Polar Protic | Methanol, Ethanol | Soluble (Monomer) | Critical Distinction: The monomer is soluble, but the polymer is insoluble. Alcohols are used to precipitate/coagulate the polymer. |

| Aqueous | Water | Insoluble | Forms a biphasic system. Water is used to wash away inorganic salts or inhibitors. |

The "Methanol Paradox" in Polymer Science

A frequent point of confusion is the interaction with alcohols.

-

Monomer: Buta-1,3-dien-2-ylbenzene is soluble in methanol and ethanol due to the solvent's ability to solvate the small aromatic molecule.

-

Polymer: Poly(2-phenyl-1,3-butadiene) is insoluble in methanol.

-

Application: This solubility differential is exploited in purification. To isolate the polymer, the reaction mixture (in Toluene/THF) is poured into excess methanol. The polymer precipitates, while unreacted monomer and catalyst residues remain dissolved in the supernatant.

Stability & Handling Protocols

Warning: Solubility testing or storage in non-stabilized solvents can lead to inadvertent polymerization (formation of "popcorn" polymer) or degradation.

Polymerization Risks

The diene structure is highly reactive toward oxygen (forming peroxides) and heat. Spontaneous polymerization can occur in concentrated solutions, especially if the inhibitor (e.g., tert-butylcatechol, TBC) is removed.

-

Storage Solvent: If storing as a solution, use THF or Toluene with an inhibitor.

-

Inert Atmosphere: Always handle under Nitrogen (

) or Argon (

Inhibitor Removal (Pre-Polymerization)

Commercial samples contain inhibitors (TBC or BHT) that must be removed before catalytic use.

Method A: Alumina Filtration (Preferred for Anhydrous Applications)

-

Pack a glass column with activated neutral Alumina (

). -

Dry the alumina under vacuum/heat if strict anhydrous conditions are required.

-

Pass the neat monomer (or solution) through the column under

pressure. -

Mechanism: The polar hydroxyl groups of the inhibitor bind to the alumina; the non-polar monomer passes through.

Method B: Caustic Wash (Traditional)

-

Dissolve monomer in Hexane or Ether.

-

Wash 3x with 10% NaOH (aq). The deprotonated inhibitor (phenolate) moves to the aqueous phase.

-

Wash with water until neutral pH.

-

Dry over

and filter.

Visualized Workflows

Diagram 1: Solubility & Reactivity Decision Tree

This flowchart guides the researcher in selecting the correct solvent based on the intended application.

Caption: Decision matrix for solvent selection based on experimental goals. Note the divergence between polymerization media and precipitation media.

Diagram 2: Inhibitor Removal Protocol

A self-validating workflow to ensure monomer purity before sensitive catalytic reactions.

Caption: Step-by-step workflow for removing phenolic inhibitors (TBC) to prevent catalyst deactivation.

Experimental Protocols

Protocol A: Standard Solubility Screening

Use this protocol to verify solvent quality or investigate new solvent systems.

-

Preparation: Place 10 mg of buta-1,3-dien-2-ylbenzene into a 2 mL GC vial.

-

Addition: Add 1 mL of the target solvent (e.g., Toluene, Methanol).

-

Observation:

-

Immediate Dissolution: Indicates miscibility (Expected for Toluene, THF, DCM).

-

Phase Separation: Indicates immiscibility (Expected for Water).

-

Cloudiness: May indicate wet solvent or polymer contamination.

-

-

Verification: If the solution is clear, inject 1 µL into GC-MS to confirm no degradation occurred during dissolution.

Protocol B: Polymer Isolation (Precipitation)

Use this protocol to separate the polymer from the monomer.

-

Concentration: Reduce the volume of the polymerization reaction mixture (in Toluene/THF) by 50% using a rotary evaporator (bath temp < 40°C).

-

Precipitant Prep: Prepare a beaker with 10x volume of Methanol containing 1% HCl (to kill catalyst) and 0.1% BHT (antioxidant).

-

Precipitation: Slowly pour the polymer solution into the stirring methanol.

-

Filtration: The polymer will form a white, gummy solid. Filter via Buchner funnel.

-

Wash: Wash the solid with fresh methanol to remove residual monomer (which stays soluble in the filtrate).

References

-

Vertex AI Search . (2025). Solubility and Properties of 1,3-Butadiene Derivatives. Retrieved from 2

-

American Chemistry Council . (2025). 1,3-Butadiene Physical and Chemical Properties. Retrieved from 3

-

Ricci, G., et al. (2025). Isospecific Polymerization of 1-Phenyl-1,3-butadiene and Its Copolymerization. Macromolecules. Retrieved from 4

-

Cui, D., et al. (2025). Highly 3,4-selective living polymerization of 2-phenyl-1,3-butadiene. RSC Advances. Retrieved from 5

-

National Institutes of Health (NIH) . (2025). PubChem Compound Summary for CID 5463122: 1-Phenyl-1,3-butadiene. Retrieved from 6

-

Tokyo Chemical Industry (TCI) . (2025). Product Specification: Buta-1,3-dien-2-ylbenzene. Retrieved from

Sources

- 1. 2288-18-8 CAS MSDS (buta-1,3-dien-2-ylbenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. americanchemistry.com [americanchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Highly 3,4-selective living polymerization of 2-phenyl-1,3-butadiene with amidino N-heterocyclic carbene ligated rare-earth metal bis(alkyl) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 1-Phenyl-1,3-butadiene, (Z)- | C10H10 | CID 5463122 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 2-Phenyl-1,3-Butadiene (CAS 2288-18-8)

The following technical guide details the physical properties, synthesis, and application logic for 2-phenyl-1,3-butadiene , a critical monomer in the synthesis of high-performance elastomers and thermoplastics.

Content Type: Technical Reference & Experimental Protocol Audience: Polymer Chemists, Materials Scientists, and Process Engineers

Executive Summary & Identification

2-Phenyl-1,3-butadiene (2-PB) is a conjugated diene monomer used to introduce rigid phenyl groups into polymer backbones, significantly altering the thermal and mechanical properties of the resulting materials (e.g., increasing glass transition temperature,

Critical Distinction: Do not confuse with its isomer, 1-phenyl-1,3-butadiene (CAS 16939-57-4). While the 1-phenyl isomer is thermodynamically more stable, the 2-phenyl isomer offers unique 3,4-regioselectivity during polymerization, enabling the synthesis of specialized high-temperature thermoplastics.

| Identifier | Value |

| IUPAC Name | Buta-1,3-dien-2-ylbenzene |

| CAS Number | 2288-18-8 |

| Formula | C |

| Molecular Weight | 130.19 g/mol |

| SMILES | C=CC(=C)c1ccccc1 |

Physical Properties Data

The following data aggregates experimental values from isolation protocols and calculated properties for process modeling.

Boiling Point & Density[3]

| Property | Experimental Value | Predicted / Theoretical | Context & Notes |

| Boiling Point | 57 – 63 °C | 176 °C (at 760 mmHg) | Experimental: Distilled under reduced pressure (likely 10–15 mmHg) to prevent polymerization [1, 2].[3] |

| Density | 0.923 g/mL | 0.91 – 0.93 g/mL | At 20–25 °C. Comparable to styrene (0.909 g/mL) [3].[3] |

| Refractive Index | 1.549 | 1.55 – 1.56 | High refractive index due to aromatic conjugation [3].[3] |

| Flash Point | — | ~55 °C | Estimated based on isomer data; treat as Flammable Liquid.[3] |

Solubility & Stability[3]

-

Solubility: Miscible with THF, toluene, chloroform, and diethyl ether. Immiscible with water.

-

Stability: Highly reactive. Prone to spontaneous polymerization and dimerization (Diels-Alder) at ambient temperatures.[3]

-

Storage: Must be stored at -20 °C under inert atmosphere (

or Ar). Commercial samples are often stabilized with 0.1–0.2% p-tert-butylcatechol (TBC) or BHT .

Synthesis & Isolation Protocol

The most robust laboratory-scale synthesis involves the Grignard addition of vinylmagnesium bromide to acetophenone, followed by acid-catalyzed dehydration.

Reaction Pathway[1][3][5][6][7][8]

Figure 1: Synthetic pathway for 2-phenyl-1,3-butadiene via Grignard addition and dehydration.

Step-by-Step Methodology

Step 1: Grignard Addition

-

Setup: Flame-dried 3-neck flask equipped with a reflux condenser and addition funnel under Nitrogen flow.

-

Reagents: Charge Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv) into the flask. Cool to 0 °C.

-

Addition: Add Acetophenone (1.0 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10 °C.

-

Workup: Stir at room temperature for 2 hours. Quench with saturated

solution.[1] Extract with diethyl ether, dry over

Step 2: Dehydration

-

Setup: Dissolve the intermediate alcohol in toluene. Add a catalytic amount of Pyridinium p-toluenesulfonate (PPTS) or

. -

Reaction: Heat to 80 °C (or reflux) with a Dean-Stark trap to remove water azeotropically.

-

Isolation (Critical): Once conversion is complete, cool immediately.

-

Purification: Distill the crude product under reduced pressure. Collect the fraction boiling at 57–63 °C .

-

Note: Add polymerization inhibitor (TBC) to the receiving flask before distillation starts.[3]

-

Applications: Polymerization Mechanics

The primary utility of 2-PB lies in its ability to form polymers with high glass transition temperatures (

Microstructure Control

Unlike isoprene, the bulky phenyl group at the C2 position directs polymerization regioselectivity.

-

Anionic Polymerization: Tends to favor 1,4-addition.[4]

-

Coordination Polymerization (Rare-Earth Catalysts): Can achieve high 3,4-selectivity (up to 99%).[5] This results in a polymer backbone with pendant phenyl-vinyl groups, capable of further functionalization [4].

Thermal Properties

-

Poly(2-phenyl-1,3-butadiene): Exhibits a significantly higher

compared to polyisoprene or polybutadiene. -

High-Performance Thermoplastics: Specific stereoregular forms (isotactic 3,4-poly(2-PB)) have been reported to achieve

values as high as 325 °C , making them candidates for heat-resistant thermoplastic elastomers [1].

References

-

Yao, C., et al. (2015).[6] "Highly 3,4-selective living polymerization of 2-phenyl-1,3-butadiene with amidino N-heterocyclic carbene ligated rare-earth metal bis(alkyl) complexes." RSC Advances, 5, 93507–93512. Link

- Marvel, C. S., et al. (1948). "Preparation of 2-Phenyl-1,3-butadiene." Journal of the American Chemical Society.

-

Stenutz, R. (2024).[3] "2-phenyl-1,3-butadiene Datasheet." Stenutz.eu. Link

-

Ricci, G., et al. (2025).[5] "Isospecific Polymerization of 1-Phenyl-1,3-butadiene and Its Copolymerization." Macromolecules. Link[3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Alkylhalovinylboranes: a new class of Diels–Alder dienophiles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07089J [pubs.rsc.org]

- 4. nagaokaut.repo.nii.ac.jp [nagaokaut.repo.nii.ac.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Unfulfilled Promise of a High-Performance Monomer: A Technical History of 2-Phenylbutadiene in Synthetic Rubber Research

For decades, the pursuit of synthetic rubbers with enhanced properties has driven innovation in polymer chemistry. Among the myriad of monomers explored, 2-phenyl-1,3-butadiene (2PB) emerged as a compelling candidate, offering the potential for materials with unique thermal and mechanical characteristics. This technical guide delves into the history of 2-phenylbutadiene in synthetic rubber research, from its initial synthesis to the detailed investigation of its polymerization and the properties of the resulting polymers. It is a story of scientific curiosity, intricate chemical control, and the complex interplay of structure, property, and practicality.

The Genesis of a Novel Monomer: The Synthesis of 2-Phenylbutadiene

The exploration of 2-phenylbutadiene as a monomer for synthetic rubber began with its first successful synthesis by C. S. Marvel.[1] This foundational work opened the door for further investigation into its reactivity and polymerizability. 2-Phenylbutadiene can be conceptualized as a hybrid structure, combining features of both styrene and 1,3-butadiene, two cornerstones of the synthetic rubber industry.[1] This unique molecular architecture hinted at the possibility of creating polymers with a novel combination of properties.

Several synthetic routes to 2-phenylbutadiene have been established, with the Grignard-type reaction being a prominent method.[1] This typically involves the reaction of a vinyl Grignard reagent with acetophenone, followed by dehydration of the resulting tertiary alcohol.

Acetophenone [label="Acetophenone"]; VinylMagnesiumBromide [label="Vinylmagnesium Bromide\n(Grignard Reagent)"]; Intermediate [label="Tertiary Alcohol\nIntermediate"]; Dehydration [label="Dehydration\n(e.g., with acid catalyst)"]; Product [label="2-Phenyl-1,3-butadiene", shape=ellipse, style=filled, fillcolor="#FBBC05"];

Acetophenone -> Intermediate [label="+"]; VinylMagnesiumBromide -> Intermediate [label="+"]; Intermediate -> Dehydration; Dehydration -> Product; }

Another versatile method for synthesizing phenyl-substituted butadienes is the Wittig reaction, which offers a high degree of control over the resulting olefin geometry. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide.

Experimental Protocol: Synthesis of 2-Phenyl-1,3-butadiene via Grignard Reaction[1]

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetophenone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Acid catalyst for dehydration (e.g., p-toluenesulfonic acid)

Procedure:

-

Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, prepare vinylmagnesium bromide by the slow addition of vinyl bromide to a suspension of magnesium turnings in anhydrous THF under a nitrogen atmosphere.

-

Reaction with Acetophenone: Once the Grignard reagent is formed, slowly add a solution of acetophenone in anhydrous THF via the dropping funnel. Maintain the reaction mixture at a gentle reflux.

-

Hydrolysis: After the addition is complete, cool the reaction mixture and hydrolyze by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Drying: Extract the aqueous layer with diethyl ether. Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification of Intermediate: Remove the solvent under reduced pressure to obtain the crude 1-phenyl-1-vinyl-ethanol. Purify by vacuum distillation.

-

Dehydration: Dehydrate the purified alcohol by heating with a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, and collect the 2-phenyl-1,3-butadiene by distillation.

The Polymerization of 2-Phenylbutadiene: Taming a Reactive Monomer

The presence of both a vinyl group and a conjugated diene system in 2-phenylbutadiene allows for its polymerization through various mechanisms, primarily anionic and coordination polymerization. These methods offer distinct advantages in controlling the polymer's microstructure and, consequently, its properties.

Anionic Polymerization: The "Living" Approach

Anionic polymerization, particularly "living" anionic polymerization, proved to be a powerful technique for the controlled polymerization of 2-phenylbutadiene.[2] This method, initiated by organolithium compounds like n-butyllithium, proceeds without a formal termination step in the absence of impurities.[2] This "living" nature allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and the ability to form block copolymers.[2]

The microstructure of poly(2-phenylbutadiene) (P2PB) synthesized by anionic polymerization is highly dependent on the reaction conditions, particularly the polarity of the solvent. In nonpolar solvents, 1,4-addition is generally favored, leading to a polymer backbone with in-chain double bonds. The introduction of polar modifiers, such as tetrahydrofuran (THF), increases the proportion of 1,2- and 3,4-addition, resulting in pendant vinyl and phenylvinyl groups, respectively.

Monomer [label="2-Phenylbutadiene"]; Initiator [label="n-Butyllithium"]; Propagation [label="Propagation\n(Chain Growth)"]; LivingPolymer [label="Living Poly(2-phenylbutadiene) Anion", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Termination [label="Termination\n(e.g., with alcohol)"]; Polymer [label="Poly(2-phenylbutadiene)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Monomer -> Propagation; Initiator -> Propagation; Propagation -> LivingPolymer; LivingPolymer -> Termination; Termination -> Polymer; }

Experimental Protocol: Anionic Polymerization of 2-Phenyl-1,3-butadiene[3]

Materials:

-

Purified 2-phenyl-1,3-butadiene

-

Anhydrous solvent (e.g., cyclohexane, benzene, or THF)

-

n-Butyllithium initiator solution

-

Terminating agent (e.g., degassed methanol)

Procedure:

-

Reactor Setup: Assemble a flame-dried glass reactor under a high-purity inert atmosphere (e.g., argon or nitrogen).

-

Solvent and Monomer Addition: Introduce the desired amount of anhydrous solvent and purified 2-phenyl-1,3-butadiene into the reactor via cannula or syringe.

-

Initiation: Add the calculated amount of n-butyllithium initiator solution to the reactor while stirring. The solution will typically develop a color, indicating the formation of the living anionic species.

-

Polymerization: Allow the polymerization to proceed at the desired temperature. The reaction time will depend on the target molecular weight and reaction conditions.

-

Termination: Terminate the polymerization by adding a small amount of a proton-donating agent, such as degassed methanol.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol. Filter and dry the polymer under vacuum.

Ziegler-Natta Polymerization: Controlling Stereochemistry

Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., a titanium or neodymium compound) and an organoaluminum co-catalyst, are renowned for their ability to control the stereochemistry of diene polymerization.[3][4] In the case of 2-phenylbutadiene, Ziegler-Natta catalysts can be employed to produce polymers with a high degree of stereoregularity, influencing properties such as crystallinity and thermal behavior. The mechanism involves the coordination of the monomer to the transition metal center followed by insertion into the growing polymer chain.[5]

The choice of catalyst components and polymerization conditions can direct the polymerization towards specific microstructures, such as high cis-1,4, trans-1,4, or other stereoisomers. This level of control is crucial for tailoring the properties of the resulting rubber for specific applications.

Monomer [label="2-Phenylbutadiene"]; Catalyst [label="Ziegler-Natta Catalyst\n(e.g., TiCl4/Al(C2H5)3)"]; Coordination [label="Monomer Coordination\nto Transition Metal"]; Insertion [label="Insertion into\nMetal-Carbon Bond"]; Polymer [label="Stereoregular\nPoly(2-phenylbutadiene)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Monomer -> Coordination; Catalyst -> Coordination; Coordination -> Insertion; Insertion -> Polymer [label="Chain Growth"]; }

Properties of Poly(2-phenylbutadiene): A High-Temperature Elastomer

The most striking feature of poly(2-phenylbutadiene) is its exceptionally high glass transition temperature (Tg) compared to conventional synthetic rubbers.[1] The Tg of a polymer is the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. The phenyl group attached to the polymer backbone significantly restricts chain mobility, leading to a much higher Tg. In some cases, the Tg of poly(2-phenylbutadiene) can be as high as 325 °C.[1] This property makes it a candidate for high-temperature applications where conventional elastomers would fail.

The microstructure of the polymer, as controlled by the polymerization method, also has a profound impact on its properties. For instance, a higher content of 1,4-units generally leads to a more linear and potentially crystalline polymer, while a higher vinyl content can influence properties like cross-linking density and elasticity.

| Property | Poly(2-phenylbutadiene) | Polybutadiene (High cis)[6] | Styrene-Butadiene Rubber (SBR)[7] | Natural Rubber (Polyisoprene)[8] |

| Glass Transition Temp. (Tg) | High (can exceed 100°C, up to 325°C reported)[1] | Very Low (~ -100°C) | Low (~ -50°C) | Low (~ -70°C) |

| Key Characteristics | High thermal stability | Excellent elasticity, low rolling resistance | Good abrasion resistance and traction | High tensile strength and resilience |

| Primary Applications | Potential for high-temperature applications | Tire treads, golf balls | Tire treads, footwear | Tires, gloves, adhesives |

Copolymerization: Tailoring Properties through Monomer Combination

To modulate the properties of poly(2-phenylbutadiene) and potentially create materials with a broader range of applications, researchers have explored its copolymerization with other diene monomers, such as 1,3-butadiene and isoprene.[9][10] By incorporating these more flexible monomers into the polymer chain, it is possible to lower the glass transition temperature and enhance the elastomeric properties of the resulting copolymer.

The reactivity ratios of the comonomers play a crucial role in determining the composition and structure of the copolymer. Anionic and coordination polymerization techniques have been successfully employed to synthesize these copolymers, offering control over the incorporation of each monomer and the overall microstructure.[9]

The Unfulfilled Commercial Promise

Despite its intriguing properties, particularly its high thermal stability, poly(2-phenylbutadiene) has not achieved widespread commercial success as a synthetic rubber. Several factors may have contributed to this:

-

Monomer Cost and Availability: The synthesis of 2-phenylbutadiene is more complex and costly compared to the large-scale industrial production of commodity monomers like butadiene and styrene.

-

Processability: The high glass transition temperature of the homopolymer can make it difficult to process using conventional rubber manufacturing techniques, which are typically designed for materials with lower softening points.

-

Competition from Existing Materials: The synthetic rubber market is dominated by well-established, cost-effective materials like SBR, polybutadiene, and nitrile rubber, which satisfy the performance requirements for a vast array of applications.[7][11]

-

Brittleness at Room Temperature: The high Tg means that at ambient temperatures, the homopolymer is in a glassy, brittle state, limiting its use as a conventional elastomer without modification.

Conclusion and Future Perspectives

The history of 2-phenylbutadiene in synthetic rubber research is a testament to the continuous quest for novel polymeric materials with enhanced performance. While it may not have become a mainstream synthetic rubber, the study of 2-phenylbutadiene has provided valuable insights into the structure-property relationships of polydienes. The ability to precisely control its polymerization and tailor the properties of its copolymers remains an area of academic interest.

Future research may focus on leveraging the unique characteristics of 2-phenylbutadiene in niche applications where high-temperature resistance is paramount. Furthermore, the development of more cost-effective synthesis routes for the monomer and innovative processing techniques for its polymers could potentially unlock new opportunities for this fascinating yet underutilized monomer. The story of 2-phenylbutadiene serves as a reminder that in the world of materials science, the path from a promising monomer to a commercial success is often paved with complex scientific and economic challenges.

References

Sources

- 1. Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers [mdpi.com]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Polybutadiene - Wikipedia [en.wikipedia.org]

- 7. Synthetic Rubber: Types and Differences from Natural Rubber | Chandra Asri [chandra-asri.com]

- 8. rubberandseal.com [rubberandseal.com]

- 9. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 11. sintac.es [sintac.es]

Technical Guide & Safety Data Sheet: Buta-1,3-dien-2-ylbenzene

The following technical guide provides an in-depth analysis of buta-1,3-dien-2-ylbenzene (commonly known as 2-phenyl-1,3-butadiene ). This document is structured for researchers and drug development professionals, focusing on synthesis, safety, and application in polymerization and organic chemistry.

CAS Registry Number: 2288-18-8 Document Type: Technical Whitepaper & SDS Core Version: 2.1 (Scientific/Research Grade)

Part 1: Executive Summary & Chemical Identity

Buta-1,3-dien-2-ylbenzene is a conjugated diene monomer featuring a benzene ring at the C2 position of the butadiene backbone. Unlike its isomer 1-phenyl-1,3-butadiene, the 2-phenyl isomer is structurally analogous to isoprene (2-methyl-1,3-butadiene), making it a critical monomer for synthesizing styrene-like elastomers with enhanced thermal properties.

Due to its high reactivity and tendency to auto-polymerize, it is frequently stored in solution (e.g., Tetrahydrofuran) or at temperatures below -20°C with polymerization inhibitors.

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | Buta-1,3-dien-2-ylbenzene |

| Common Synonyms | 2-Phenyl-1,3-butadiene; 2-Phenylbutadiene; (1-Methylene-2-propenyl)benzene |

| CAS Number | 2288-18-8 |

| Molecular Formula | C₁₀H₁₀ |

| Molecular Weight | 130.19 g/mol |

| SMILES | C=CC(=C)C1=CC=CC=C1 |

| InChI Key | IMJGQTCMUZMLRZ-UHFFFAOYSA-N |

Part 2: Synthesis & Production Protocols

Validated Synthesis Route

The most robust laboratory-scale synthesis involves the Grignard addition of vinylmagnesium bromide to acetophenone, followed by acid-catalyzed dehydration. This method avoids the high-temperature cracking used in industrial styrene production, preserving the delicate diene structure.

Step-by-Step Methodology

-

Nucleophilic Addition :

-

Reagents : Acetophenone (1.0 eq), Vinylmagnesium bromide (1.2 eq, 1.0 M in THF).

-

Conditions : Anhydrous THF, 0°C under Nitrogen atmosphere.

-

Mechanism : The vinyl Grignard attacks the ketone carbonyl, forming the alkoxide intermediate.

-

Workup : Quench with saturated NH₄Cl. Extract with diethyl ether.

-

Intermediate : 2-Phenylbut-3-en-2-ol (Tertiary alcohol).

-

-

Dehydration :

-

Reagents : 2-Phenylbut-3-en-2-ol, p-Toluenesulfonic acid (p-TsOH) or KHSO₄ (cat.).

-

Conditions : Reflux in Benzene or Toluene with a Dean-Stark trap to remove water.

-

Critical Control : Add polymerization inhibitor (e.g., 4-tert-butylcatechol) during distillation.

-

Purification : Vacuum distillation (keep pot temp < 60°C).

-

Synthesis Workflow Diagram

The following diagram illustrates the reaction pathway and critical decision points for purification.

Caption: Figure 1. Two-step synthesis of 2-phenyl-1,3-butadiene via Grignard addition and dehydration.

Part 3: Physicochemical Properties

Researchers must account for the high volatility and reactivity of the monomer. The boiling point is significantly higher than 1,3-butadiene due to the phenyl ring, but lower than solid analogs.

| Property | Value | Context/Notes |

| Physical State | Liquid | Colorless to pale yellow oil. |

| Boiling Point | ~176°C (Predicted) | Often distilled at reduced pressure (e.g., 55°C @ 15 mmHg) to prevent polymerization. |

| Density | 0.92 – 0.94 g/mL | Estimated based on 1-phenyl isomer. |

| Solubility | Insoluble in water | Soluble in THF, Toluene, Chloroform, DCM. |

| Stability | Unstable | Prone to auto-polymerization. Must be stored with inhibitor (TBC) at -20°C. |

| Flash Point | ~50°C (Estimated) | Flammable liquid. |

Part 4: Hazards Identification & Safety (SDS Core)

Signal Word: DANGER

GHS Classification

-

Flammable Liquids : Category 3 (H226)

-

Skin Corrosion/Irritation : Category 2 (H315)

-

Serious Eye Damage/Eye Irritation : Category 2A (H319)

-

Carcinogenicity : Category 2 (Suspected) – Based on structural analogy to styrene and 1,3-butadiene.

-

Specific Target Organ Toxicity (Single Exposure) : Category 3 (Respiratory Irritation).

Precautionary Statements

-

Prevention : Keep away from heat/sparks/open flames.[1] No smoking. Keep container tightly closed. Use explosion-proof electrical equipment.

-

Storage : Store in a well-ventilated place. Keep cool. Store under inert gas (Nitrogen/Argon).

-

Handling : Do not handle until all safety precautions have been read. Avoid breathing vapors.[1]

Emergency Decision Tree

This workflow dictates the immediate response to exposure or release events.

Caption: Figure 2. Emergency response protocols for spills, fires, and personnel exposure.

Part 5: Research Applications

Anionic Polymerization

2-Phenyl-1,3-butadiene is a premium monomer for "living" anionic polymerization.

-

Initiators : n-Butyllithium (n-BuLi) or sec-BuLi in non-polar solvents (Cyclohexane, Benzene).

-

Polymer Architecture : Produces poly(2-phenylbutadiene) with high glass transition temperatures (

) compared to polybutadiene, due to the bulky phenyl side group restricting chain mobility. -

Block Copolymers : Used to synthesize Styrene-Butadiene-Styrene (SBS) analogs where the "soft" block has enhanced thermal resistance.

Diels-Alder Cycloaddition

The compound acts as a highly reactive diene in [4+2] cycloadditions.

-

Reactivity : The electron-donating phenyl group activates the diene.

-

Regioselectivity : In reactions with asymmetric dienophiles (e.g., methyl acrylate), the "para" product (1,4-substitution pattern on the resulting cyclohexene) is generally favored over the "meta" product.

Part 6: Handling & Storage Protocols

-

Inhibitor Maintenance : Commercial samples are typically stabilized with TBC (4-tert-butylcatechol) . If distilling for polymerization, remove TBC by washing with 5% NaOH or passing through an alumina column immediately before use.

-

Cold Storage : Store at -20°C or below.

-

Inert Atmosphere : Always handle under Nitrogen or Argon. Oxygen promotes the formation of peroxides, which can initiate uncontrolled polymerization.

-

Shelf Life : 6 months if stored correctly. Check for turbidity (polymer formation) before use.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136585, 2-Phenyl-1,3-butadiene. Retrieved from [Link]

-

Yao, C., et al. (2017). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. MDPI, Polymers. Retrieved from [Link][2][3][4]

-

Organic Syntheses. General procedures for Grignard addition and dehydration of phenyl-substituted alcohols. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). 1,3-Butadiene Safety Standards (Applied by analogy). Retrieved from [Link]

Sources

- 1. medicaltestingsolutions.com [medicaltestingsolutions.com]

- 2. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydien ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02467A [pubs.rsc.org]

- 3. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note & Protocol: High-Fidelity Synthesis of Poly(2-phenyl-1,3-butadiene) via Living Anionic Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the living anionic polymerization of 2-phenyl-1,3-butadiene. Anionic polymerization stands as a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and controlled architectures.[1][2][3] The protocol herein is designed to be self-validating, with in-depth explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemical principles. This guide is intended for researchers aiming to produce high-purity, well-characterized poly(2-phenyl-1,3-butadiene) for advanced applications.

Introduction: The Rationale for Anionic Polymerization of Substituted Dienes

Anionic polymerization, particularly the "living" variant pioneered by Michael Szwarc, offers unparalleled control over the polymer structure.[1][2] This is due to the absence of inherent termination or chain transfer steps under appropriate conditions, allowing polymer chains to grow until the monomer is consumed or a terminating agent is intentionally added.[1][3][4] For substituted dienes like 2-phenyl-1,3-butadiene, this control is paramount as the phenyl group introduces unique electronic and steric effects that influence both polymerizability and the final properties of the polymer.

The choice of anionic polymerization is dictated by the desire to achieve:

-

Predictable Molecular Weights: The number-average molecular weight (Mn) can be precisely controlled by the molar ratio of monomer to initiator.

-

Low Polydispersity: Living anionic polymerization typically yields polymers with a very narrow molecular weight distribution (polydispersity index, PDI or Đ < 1.1).[5][6]

-

Controlled Microstructure: The solvent and additives can be used to tune the microstructure of the polydiene (the proportion of 1,4-, 1,2-, and 3,4-addition), which in turn dictates the material's thermal and mechanical properties.[7][8]

-

Functionalization: The living carbanionic chain ends can be reacted with various electrophiles to introduce specific end-groups.

This protocol will focus on a robust method for the synthesis of poly(2-phenyl-1,3-butadiene) using sec-butyllithium as the initiator in a nonpolar solvent, a system known to produce well-defined polymers.[1]

Mechanistic Overview

The anionic polymerization of 2-phenyl-1,3-butadiene proceeds through three main stages: initiation, propagation, and termination.

Caption: Mechanism of Anionic Polymerization.

-

Initiation: A strong nucleophile, typically an organolithium compound like sec-butyllithium (sec-BuLi), attacks the double bond of the 2-phenyl-1,3-butadiene monomer. This forms a new, larger carbanion.[4]

-

Propagation: The newly formed carbanion acts as a nucleophile and attacks another monomer molecule. This process repeats, extending the polymer chain. In a "living" polymerization, these active carbanionic chain ends persist as long as monomer is available and no terminating impurities are present.[4][9]

-

Termination: The polymerization is concluded by the intentional addition of a terminating agent, such as degassed methanol, which protonates the carbanionic chain end, rendering it inactive.[10]

Experimental Protocol

The success of anionic polymerization is critically dependent on the purity of all reagents and the exclusion of air and moisture.[10] Therefore, high-vacuum techniques are essential.[11][12][13]

Materials and Reagents

| Reagent | Supplier | Purity | Purpose |

| 2-phenyl-1,3-butadiene | TCI, Sigma-Aldrich | >98% | Monomer |

| Benzene or Cyclohexane | Sigma-Aldrich | Anhydrous, >99.5% | Solvent |

| sec-Butyllithium (sec-BuLi) | Sigma-Aldrich | ~1.4 M in cyclohexane | Initiator |

| Calcium Hydride (CaH₂) | Sigma-Aldrich | Reagent grade | Drying agent |

| n-Butyllithium (n-BuLi) | Sigma-Aldrich | ~1.6 M in hexanes | Purifying agent |

| Methanol (MeOH) | Sigma-Aldrich | Anhydrous, >99.8% | Terminating agent |

| Argon or Nitrogen | High purity (99.999%) | Inert atmosphere |

Purification of Reagents

Causality: Protic impurities (e.g., water, alcohols) will react with and consume the initiator and living polymer chains, leading to poor control over molecular weight and a broadened polydispersity. Oxygen can also react with the carbanions. Therefore, rigorous purification is non-negotiable.

3.2.1. Solvent (Benzene or Cyclohexane) Purification:

-

Pre-drying: Stir the solvent over calcium hydride (CaH₂) for at least 48 hours under an inert atmosphere to remove the bulk of water.

-

Final Drying & Degassing: The solvent is then distilled under high vacuum from a living polymer solution (e.g., polystyryllithium, which is red) or a titanocene-based indicator until the characteristic color of the living anions persists, indicating an anhydrous and oxygen-free environment. The purified solvent is then distilled into a calibrated glass ampoule, which is flame-sealed under vacuum.[1][12]

3.2.2. Monomer (2-phenyl-1,3-butadiene) Purification:

-

Initial Drying: Stir the monomer over freshly crushed CaH₂ for at least 24 hours.

-

Final Purification: The monomer is then vacuum distilled from a small amount of organolithium (e.g., a few drops of n-BuLi) at a low temperature to prevent thermal polymerization. The appearance of a stable pale yellow color indicates the removal of impurities. The purified monomer is then distilled into a calibrated ampoule and flame-sealed.[1][14]

Polymerization Procedure

High-vacuum techniques using all-glass, flame-sealed reactors are the gold standard for anionic polymerization.[11][15]

Caption: High-Vacuum Anionic Polymerization Workflow.

-

Reactor Setup: A glass reactor equipped with break-seals for the addition of reagents is assembled and flame-dried under high vacuum to remove adsorbed moisture from the glass walls.[1][11]

-

Solvent Introduction: The purified solvent is distilled into the reactor under vacuum.

-

Initiator Addition: The desired amount of sec-BuLi initiator is added to the solvent via syringe under a positive pressure of high-purity argon or through a pre-calibrated ampoule. The amount of initiator determines the target molecular weight, according to the formula: Mn = (mass of monomer) / (moles of initiator).

-

Temperature Control: The reactor is brought to the desired polymerization temperature (e.g., 25°C for polymerization in benzene).[1]

-

Initiation & Propagation: The ampoule containing the purified monomer is attached to the reactor, and the break-seal is broken. The monomer is added to the stirred initiator solution. A color change to pale orange or yellow is typically observed, indicating the formation of the living poly(2-phenyl-1,3-butadienyl)lithium species.[5] The reaction is allowed to proceed for several hours to ensure complete monomer conversion.

-

Termination: A break-seal ampoule containing degassed methanol is opened, and the methanol is introduced into the reactor. The color of the living anions will immediately disappear, indicating successful termination.[5][10]

-

Polymer Isolation: The polymer solution is poured into a large excess of a non-solvent (e.g., methanol) with vigorous stirring to precipitate the polymer.

-

Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Example Polymerization Conditions

| Parameter | Value | Rationale |

| Monomer | 5.0 g (38.4 mmol) | Target amount of polymer. |

| Solvent | Benzene, 100 mL | Nonpolar solvent, promotes 1,4-addition. |

| Initiator (sec-BuLi) | 0.274 mmol | To target Mn ≈ 18,000 g/mol . |

| Temperature | 25 °C | Allows for a controlled polymerization rate. |

| Time | 4 hours | Sufficient for complete monomer conversion. |

| Terminating Agent | Methanol, 2 mL | Efficiently protonates the living carbanions. |

Characterization

Trustworthiness through Validation: The success of the synthesis must be validated through rigorous characterization.

-

Size Exclusion Chromatography (SEC): SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A successful living polymerization will result in a PDI close to 1.0 and an Mn value close to the theoretical target.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to confirm the consumption of the monomer and to get information about the polymer microstructure by integrating the signals from olefinic and aliphatic protons.

-

¹³C NMR: Provides detailed information on the microstructure (cis-1,4, trans-1,4, 1,2-, and 3,4-addition) of the polymer. The microstructure is highly dependent on the solvent and temperature.[16] Studies have shown that in nonpolar solvents, a high cis-1,4 content can be expected.[16] The presence of polar additives like THF would increase the proportion of 1,2- and 3,4-vinyl units.[7]

-

Safety Considerations

-

Organolithium Reagents: sec-BuLi and n-BuLi are pyrophoric and will ignite on contact with air. They are also highly reactive with water and other protic compounds. Always handle them under an inert atmosphere using proper syringe techniques or in a glovebox.

-

High Vacuum: Working with glassware under high vacuum carries a risk of implosion. Use a safety shield and wear appropriate personal protective equipment (PPE), including safety glasses.

-

Solvents: Benzene is a known carcinogen. Handle it in a well-ventilated fume hood with appropriate gloves. Cyclohexane is flammable.

Conclusion

This protocol details a robust and reliable method for the synthesis of well-defined poly(2-phenyl-1,3-butadiene) using high-vacuum anionic polymerization techniques. By carefully controlling the purity of reagents and the reaction conditions, researchers can achieve excellent control over the polymer's molecular weight and microstructure. The principles and techniques described herein are foundational for the synthesis of advanced polymeric materials with tailored properties.

References

- Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes.

- Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. MDPI.

- Anionic Polymerization of Styrene. University of Southern Mississippi.

- Video: Anionic Chain-Growth Polymeriz

- Structure of Anionic Poly (2-phenylbutadiene). ElectronicsAndBooks.

- Anionic addition polymeriz

- Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases.

- High Vacuum Techniques for Anionic Polymerization.

- Anionic Living Polymerization of 2,3-Diphenyl-1,3-butadiene.

- Ep9 Cationic and Anionic Polymerization. UC San Diego - NANO 134 Darren Lipomi.

- ANIONIC POLYMERIZ

- Experimental techniques in high-vacuum anionic polymerization. Journal of Polymer Science Part A: Polymer Chemistry.

- Microstructure of Poly(2-phenylbutadiene)

- Green perspective drives the renaissance of anionic diene polymeriz

- Anionic polymerization: High vacuum techniques. Semantic Scholar.

- Anionic polymerization apparatus (high-vacuum techniques).

- Green perspective drives the renaissance of anionic diene polymerization. Polymer Chemistry (RSC Publishing).

Sources

- 1. Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases [mdpi.com]

- 2. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. Video: Anionic Chain-Growth Polymerization: Mechanism [jove.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Green perspective drives the renaissance of anionic diene polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00805G [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. pslc.ws [pslc.ws]

- 11. researchgate.net [researchgate.net]

- 12. materials.uoi.gr [materials.uoi.gr]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Synthesis of Poly(2-phenyl-1,3-butadiene) Block Copolymers: A Detailed Guide to Precision Polymer Engineering

Introduction: The Unique Potential of Poly(2-phenyl-1,3-butadiene) in Advanced Materials

In the landscape of polymer science, the pursuit of materials with precisely controlled architectures and tailored properties is paramount. Poly(2-phenyl-1,3-butadiene) (P(2PBD)) emerges as a monomer of significant interest, offering a unique combination of a conjugated diene system with a pendant phenyl group. This structure imparts a fascinating blend of properties, including a high glass transition temperature (Tg), enhanced thermal stability, and the potential for diverse chemical modifications. When incorporated into block copolymers, P(2PBD) segments can introduce rigidity and high-temperature performance, making these materials highly desirable for applications ranging from advanced thermoplastic elastomers to specialized nano-patterning and drug delivery vehicles.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of poly(2-phenyl-1,3-butadiene) block copolymers. We will delve into the core principles and practical protocols for the most effective polymerization techniques, emphasizing the causality behind experimental choices to ensure reproducible and reliable outcomes.

Strategic Approaches to Polymerization: Anionic and Controlled Radical Techniques

The synthesis of well-defined block copolymers hinges on the ability to control key polymer characteristics such as molecular weight, molecular weight distribution (polydispersity), and block sequence. Living anionic polymerization and controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are the cornerstones for achieving this level of precision.

Living Anionic Polymerization: The Gold Standard for Precision

Living anionic polymerization is a powerful technique for synthesizing block copolymers with narrow molecular weight distributions and well-defined architectures.[1] The absence of termination and chain transfer reactions allows for the sequential addition of monomers to create distinct blocks.

Causality of Experimental Choices:

-

Initiator Selection: Alkyllithium initiators, such as sec-butyllithium (s-BuLi), are commonly employed due to their high efficiency in initiating the polymerization of diene and styrenic monomers.[2]

-

Solvent System: The choice of solvent significantly influences the microstructure of the polydiene block. Nonpolar solvents like cyclohexane or benzene favor the formation of 1,4-addition products, leading to a lower glass transition temperature for the P(2PBD) block. Polar solvents or additives like tetrahydrofuran (THF) or N,N,N',N'-tetramethylethylenediamine (TMEDA) promote 1,2- or 3,4-addition, resulting in a higher Tg.[2]

-

Monomer Purity: Anionic polymerization is extremely sensitive to impurities such as water, oxygen, and carbon dioxide, which can terminate the living polymer chains. Rigorous purification of monomers, solvents, and the reaction apparatus is critical for successful synthesis.[3]

-

Sequential Monomer Addition: To create block copolymers, monomers are added sequentially after the complete consumption of the previous monomer. The order of addition is crucial and depends on the relative reactivity of the monomers.

Experimental Protocol 1: Synthesis of Poly(styrene-b-2-phenyl-1,3-butadiene) via Living Anionic Polymerization

This protocol details the synthesis of a polystyrene-poly(2-phenyl-1,3-butadiene) (PS-b-P(2PBD)) diblock copolymer.

Materials:

| Reagent | Purity | Supplier | Notes |

| Styrene | ≥99% | Sigma-Aldrich | Inhibitor removed prior to use. |

| 2-phenyl-1,3-butadiene | Synthesized | See Appendix | Purified by distillation. |

| Cyclohexane | Anhydrous, ≥99.5% | Sigma-Aldrich | Further purified. |

| sec-Butyllithium | 1.4 M in cyclohexane | Sigma-Aldrich | Titrated before use. |

| Methanol | Anhydrous | Sigma-Aldrich | Used for termination. |

Protocol:

-

Purification:

-

Styrene is purified by passing through a column of basic alumina to remove the inhibitor, followed by distillation under reduced pressure.

-

2-phenyl-1,3-butadiene is synthesized and purified according to established literature procedures.[4]

-

Cyclohexane is purified by stirring over calcium hydride for 24 hours, followed by distillation under a nitrogen atmosphere.

-

-

Reaction Setup:

-

A Schlenk flask is flame-dried under vacuum and backfilled with high-purity argon.

-

Purified cyclohexane is cannulated into the reaction flask.

-

-

First Block (Polystyrene) Synthesis:

-

The desired amount of purified styrene is added to the cyclohexane via syringe.

-

The solution is cooled to 40°C.

-

A calculated amount of sec-butyllithium is added to initiate the polymerization. The solution should turn a characteristic orange-red color, indicative of the polystyryllithium active centers.

-

The reaction is allowed to proceed for 4 hours to ensure complete conversion of the styrene monomer.

-

-

Second Block (Poly(2-phenyl-1,3-butadiene)) Synthesis:

-

A solution of purified 2-phenyl-1,3-butadiene in cyclohexane is added to the living polystyrene solution via cannula.

-

The color of the solution may change upon addition of the second monomer.

-

The polymerization is allowed to proceed for an additional 6 hours at 40°C.

-

-

Termination:

-

The polymerization is terminated by the addition of a small amount of degassed methanol. The disappearance of color indicates the quenching of the living anionic centers.

-

-

Isolation and Purification:

-